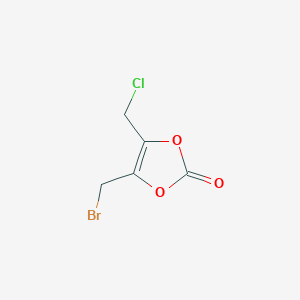

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One

概要

説明

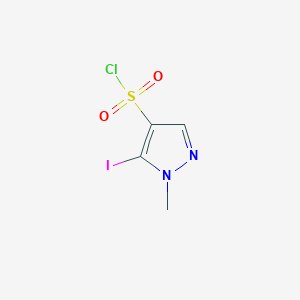

The compound “4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One” is a dioxolone derivative with bromomethyl and chloromethyl substituents. Dioxolones are cyclic organic compounds containing a 1,3-dioxolane moiety, which is a three-membered ring with two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the dioxolone ring, with the bromomethyl group attached to the 4th carbon atom and the chloromethyl group attached to the 5th carbon atom .Chemical Reactions Analysis

The bromomethyl and chloromethyl groups in this compound are likely to be reactive due to the presence of the halogen atoms. These groups could undergo various reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it would likely be a solid at room temperature, given the presence of the dioxolone ring .科学的研究の応用

Synthetic Elaboration and Utility in Organic Synthesis

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One and its analogues are widely used in organic synthesis. These compounds serve as reactive scaffolds for the preparation of various functionalized oxazoles. For example, 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl and bromomethyl analogues, are employed in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue, in particular, offers a more reactive option compared to the chloromethyl compounds, proving useful in the C-alkylation of stabilized carbanions, as demonstrated in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).

Spectroscopic and Structural Analysis

Spectroscopic techniques such as FTIR and FT-Raman, along with quantum chemical simulations, have been applied to study compounds like 4-bromomethyl-5-methyl-1,3-dioxol-2-one and its bis(bromomethyl) variant. These studies aim to understand the molecular structure, electron density, molecular electrostatic potential surfaces, and the influence of methyl and bromomethyl groups on the skeletal vibrations of these compounds (Carthigayan et al., 2014).

Conformational Analysis

The conformation of germinal halogenomethyl groups in 1,3-dioxane rings, including bromomethyl derivatives, has been a subject of research. Studies have focused on understanding the conformations and polar structures of these compounds, as well as the geometry of the dioxane ring (Arbuzov et al., 1976).

Antibiotic Synthesis

4-Bromomethyl-5-methyl-1,3-dioxolen-2-one has been utilized in the synthesis of antibiotics. For instance, it played a key role in the synthesis of Lenampicillium hydrochloride from 3-hydroxy-butanone through a series of chemical reactions including phosgenation, cyclization, dehydrochlorination, and bromination (Xiao Xu-hui, 2004).

Pharmaceutical Applications

The compounds derived from 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One have found applications in pharmaceutical research. These include the synthesis of N-Piperidine benzamides CCR5 antagonists, indicating the potential bioactivity and therapeutic utility of these derivatives (Cheng De-ju, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVVAOOIPAZDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(OC(=O)O1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)

![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)

![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)